molecular formula C10H6N2 B150825 Quinoline-6-carbonitrile CAS No. 23395-72-4

Quinoline-6-carbonitrile

Cat. No.: B150825
CAS No.: 23395-72-4
M. Wt: 154.17 g/mol
InChI Key: NIFLNJLWZZABMI-UHFFFAOYSA-N
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Description

Quinoline-6-carbonitrile is an organic compound that belongs to the quinoline family Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N this compound is characterized by the presence of a nitrile group (-CN) attached to the sixth position of the quinoline ring

Synthetic Routes and Reaction Conditions:

    Method 1 Skraup Synthesis: One of the classical methods for synthesizing quinoline derivatives is the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. For this compound, a nitrile precursor can be introduced during the reaction.

    Method 2 Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde containing a nitrile group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrial production may involve the catalytic hydrogenation of quinoline derivatives with nitrile groups. This process is typically carried out under high pressure and temperature using catalysts such as palladium or platinum.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-6-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.

    Substitution: Chlorine, bromine, Lewis acid catalysts.

Major Products Formed:

    Oxidation: Quinoline-6-carboxylic acid.

    Reduction: Quinoline-6-amine.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry: : Quinoline-6-carbonitrile is used as a building block in organic synthesis

Biology: : In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound, in particular, has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine: : this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials.

Comparison with Similar Compounds

    Quinoline: The parent compound of quinoline-6-carbonitrile, lacking the nitrile group.

    Quinoline-4-carbonitrile: A similar compound with the nitrile group attached to the fourth position of the quinoline ring.

    Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Uniqueness of this compound: this compound is unique due to the specific positioning of the nitrile group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with enzymes and biological targets compared to other quinoline derivatives. Additionally, the presence of the nitrile group can enhance the compound’s ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFLNJLWZZABMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343900
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23395-72-4
Record name quinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23395-72-4
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Synthesis routes and methods I

Procedure details

To a stirred solution of 6-bromoquinoline (2.0 g, 9.61 mmol) in pyridine (30 mL) was added CuCN (3.0 g, 33.6 mmol) at RT under inert atmosphere. The reaction mixture was gradually heated to 200° C. and stirred for 8 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT, diluted with ice-cold H2O (100 mL) and extracted with EtOAc (3×100 mL). The combined organic extracts were washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude material. Purification by silica gel column chromatography (eluting with 30% EtOAc/hexane) afforded compound I-C (1.25 g, 8.0 mmol, 83%) as white solid. 1H NMR (200 MHz, CDCl3): δ 9.08-9.05 (m, 1H), 8.25-8.19 (m, 3H), 7.86 (dd, J=8.6, 1.8 Hz, 1H), 7.55 (dd, J=8.6, 1.8 Hz, 1H). MS (ESI): 155 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of quinoline-6-carboxamide (177 g, 1.03 mol) in chloroform (1.5 lit.) and triethylamine (520.15 g, 5.15 mol), trifluoroacetic anhydride (540.34 g, 2.57 mol) was added dropwise below 10° C. After 1.5 h, the pH was adjusted to 7 with sodium bicarbonate solution and extracted with dichloromethane. The organic layer was dried with sodium sulphate and concentrated to afford the title compound as a brown solid (96 g, 59%).
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
520.15 g
Type
reactant
Reaction Step One
Quantity
540.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods III

Procedure details

To a mixture of quinoline-6-carboxamide (0-3) (1.2 g, 7.2 mmol) and triethylamine (2.2 g, 21.8 mmol) in DCM (50 mL) at 0° C. was added trifluoroacetic acid anhydride (1.9 g, 8.9 mmol). The reaction was stirred for 10 mins at 0° C., then quenched with water. The resulting mixture was extracted with DCM. The organic layer was dried over anhydrous Na2SO4, and concentrated to afford the desired title compound (1.0 g). MS (m/z): 154 (M)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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